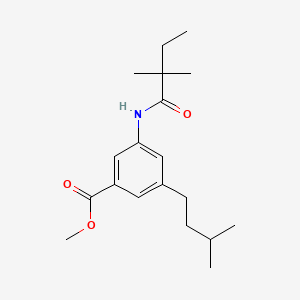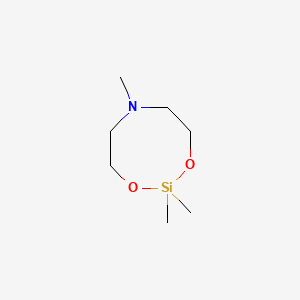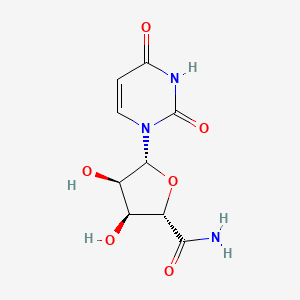
Methyl 3-(2,2-dimethylbutanoylamino)-5-(3-methylbutyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(2,2-dimethylbutanoylamino)-5-(3-methylbutyl)benzoate is an organic compound that belongs to the class of benzoates These compounds are typically used in various chemical and industrial applications due to their unique structural properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,2-dimethylbutanoylamino)-5-(3-methylbutyl)benzoate typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the Benzoate Core: This can be achieved through the esterification of benzoic acid with methanol in the presence of an acid catalyst.
Introduction of the Amide Group: The amide group can be introduced by reacting the benzoate with 2,2-dimethylbutanoyl chloride in the presence of a base such as triethylamine.
Addition of the Alkyl Substituents: The final step involves the alkylation of the benzoate core with 3-methylbutyl bromide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
Methyl 3-(2,2-dimethylbutanoylamino)-5-(3-methylbutyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the alkyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 3-(2,2-dimethylbutanoylamino)-5-(3-methylbutyl)benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that mediate its biological effects. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various physiological responses.
相似化合物的比较
Similar Compounds
- Methyl 3-(2,2-dimethylpropanoylamino)-5-(3-methylbutyl)benzoate
- Methyl 3-(2,2-dimethylbutanoylamino)-5-(2-methylbutyl)benzoate
- Methyl 3-(2,2-dimethylbutanoylamino)-5-(3-ethylbutyl)benzoate
Uniqueness
Methyl 3-(2,2-dimethylbutanoylamino)-5-(3-methylbutyl)benzoate is unique due to its specific substituents, which influence its chemical reactivity and potential applications. The presence of the 2,2-dimethylbutanoylamino group and the 3-methylbutyl group distinguishes it from other similar compounds and contributes to its distinct properties.
属性
CAS 编号 |
55044-20-7 |
|---|---|
分子式 |
C19H29NO3 |
分子量 |
319.4 g/mol |
IUPAC 名称 |
methyl 3-(2,2-dimethylbutanoylamino)-5-(3-methylbutyl)benzoate |
InChI |
InChI=1S/C19H29NO3/c1-7-19(4,5)18(22)20-16-11-14(9-8-13(2)3)10-15(12-16)17(21)23-6/h10-13H,7-9H2,1-6H3,(H,20,22) |
InChI 键 |
UEDYNURRYWAWOG-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)C(=O)NC1=CC(=CC(=C1)C(=O)OC)CCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![tert-Butyl 2-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13939125.png)

![1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide](/img/structure/B13939146.png)




